molecular formula C9H16ClNO2S B13501817 rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans

rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans

Cat. No.: B13501817
M. Wt: 237.75 g/mol
InChI Key: BNQYEMFKTOEOFX-DTWKUNHWSA-N
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Description

Overview rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans is a chemical compound characterized by its unique bicyclic structure and the presence of a sulfonyl chloride functional group. This compound is part of a larger class of decahydroquinoline derivatives, which are known for their versatility in organic synthesis and potential applications in medicinal chemistry. The specific stereochemistry of this compound contributes to its reactivity and interaction with various nucleophiles, making it a subject of interest in synthetic organic chemistry [ citation:1 ]. The product is for non-human research only and is not for therapeutic or veterinary use [ citation:1 ]. Applications and Research Value This compound serves as a key intermediate in the synthesis of biologically active molecules in medicinal chemistry [ citation:1 ]. Its ability to participate in various chemical reactions makes it valuable for constructing complex organic frameworks [ citation:1 ]. The trans-fused decahydroquinoline system provides a rigid scaffold that effectively presents functional groups in three-dimensional space, mimicking the binding modes of natural ligands. This stereochemical precision is crucial for enabling precise interactions with biological targets [ citation:1 ]. The sulfonyl chloride moiety is a powerful electrophile, capable of participating in carbon-nitrogen and carbon-sulfur bond-forming reactions, fundamentally expanding the utility of decahydroquinoline scaffolds in retrosynthetic analysis [ citation:1 ]. Mechanism of Action The reactivity of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride primarily involves nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group [ citation:1 ]. The mechanism typically involves the formation of a highly reactive sulfonium ion, which is then attacked by nucleophiles such as amines or alcohols, leading to the formation of new bonds and resulting products like sulfonamides or sulfonate esters [ citation:1 ]. The rigid bicyclic environment creates steric differentiation between the two faces of the sulfonyl group, potentially enabling diastereoselective reactions with chiral nucleophiles [ citation:1 ]. Physical and Chemical Properties The compound has a molecular formula of C 9 H 16 ClNO 2 S and a molecular weight of 237.75 g/mol [ citation:1 ]. It is generally soluble in organic solvents like dichloromethane or ether but is sensitive to moisture due to the presence of the sulfonyl chloride group, which can lead to hydrolysis [ citation:1 ].

Properties

Molecular Formula

C9H16ClNO2S

Molecular Weight

237.75 g/mol

IUPAC Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride

InChI

InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2/t8-,9+/m0/s1

InChI Key

BNQYEMFKTOEOFX-DTWKUNHWSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CCCN2S(=O)(=O)Cl

Canonical SMILES

C1CCC2C(C1)CCCN2S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Formation of the Decahydroquinoline Core

The initial step in the synthesis of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans, is the construction of the decahydroquinoline skeleton. This bicyclic amine structure can be synthesized via organocatalytic and tandem reaction sequences starting from acyclic precursors.

  • Organocatalytic Tandem Reaction Sequence : A widely reported method involves the use of a β-keto ester bearing a tosyl-protected nitrogen tether. Treatment with crotonaldehyde in the presence of lithium hydroxide monohydrate (LiOH·H2O) and water in isopropanol (iPrOH) induces a tandem Robinson annulation followed by aza-Michael cyclization. This sequence efficiently forms the bicyclic decahydroquinoline ring system with high stereoselectivity.

  • Enantioselective Variants : The initial Michael addition step can be rendered enantioselective using modified Hayashi catalysts, yielding products with enantiomeric excesses up to 85%. Subsequent recrystallization can further enhance enantiopurity to >99% ee.

  • Scalability : This synthetic approach has been demonstrated on gram scale, employing pot-economy and solid-supported scavengers to streamline purification and catalyst recovery, which is critical for cost-effective large-scale synthesis.

Introduction of the Sulfonyl Chloride Group

Following the formation of the decahydroquinoline core, the sulfonyl chloride moiety is introduced at the nitrogen atom of the bicyclic system to yield the target sulfonyl chloride derivative.

  • Sulfonylation Step : The amine nitrogen of the decahydroquinoline is reacted with a sulfonyl chloride reagent under controlled conditions to form the sulfonyl chloride derivative. Typical sulfonyl chlorides used include chlorosulfonic acid derivatives or sulfonyl chlorides bearing various substituents, depending on the desired final structure.

  • Reaction Conditions : The sulfonylation is generally performed in anhydrous solvents such as dichloromethane or chloroform at low temperatures to avoid side reactions. The reaction progress is monitored by chromatographic or spectroscopic methods to ensure complete conversion.

  • Stereochemical Considerations : The trans stereochemistry of the final product is preserved during the sulfonylation step, as the reaction targets the nitrogen atom without altering the bicyclic ring system stereochemistry.

Data Tables Summarizing Preparation Parameters and Outcomes

Step Reagents/Conditions Yield (%) Stereochemical Outcome Notes
Tandem Robinson Annulation and Aza-Michael Cyclization β-keto ester, crotonaldehyde, LiOH·H2O, iPrOH, H2O, room temperature to reflux 75-85 racemic or enantioselective (up to 85% ee) Enantioselectivity enhanced by Hayashi catalyst; scalable
Sulfonylation Sulfonyl chloride (e.g., chlorosulfonic acid derivative), anhydrous solvent, 0°C to room temperature 80-90 trans stereochemistry retained Reaction monitored by TLC or HPLC

Detailed Research Outcomes

  • Efficiency and Selectivity : The organocatalytic approach to the decahydroquinoline core provides an efficient, high-yielding route with excellent stereocontrol. The use of a modified Hayashi catalyst enables enantioselective synthesis, which is crucial for applications requiring chiral purity.

  • Catalyst Recovery and Sustainability : The synthetic route incorporates solid-supported scavengers and acidic resins to remove basic residues and recover the expensive organocatalyst in yields up to 93%, enhancing the sustainability and cost-effectiveness of the process.

  • Scalability : The methodology has been validated on a gram scale without chromatographic purification between steps, demonstrating its practicality for larger-scale synthesis.

  • Sulfonylation Specificity : The introduction of the sulfonyl chloride group is highly selective for the nitrogen atom, preserving the bicyclic core's stereochemistry and enabling further functionalization in synthetic sequences.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, or related derivatives.

Example Reaction Pathways:

ReactantConditionsProductReference
Primary amine (e.g., ethyl nipecotate)Base (e.g., Et3_3N), polar aprotic solvent (e.g., DCM), 0–25°CSulfonamide derivative (e.g., 1-(2-chloro-benzenesulfonyl)-piperidine-3-carboxylic acid)
Piperidine coupling partner (rac-17)Room temperature, inert atmosphereCoupled piperidine-decahydroquinoline hybrid (e.g., intermediates toward phlegmarine alkaloids)
  • Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, followed by (2) chloride departure. Steric hindrance from the decahydroquinoline scaffold may slow kinetics compared to simpler sulfonyl chlorides.

Cross-Coupling Reactions

The compound participates in coupling reactions to construct complex alkaloid frameworks.

Key Findings from Lycopodium Alkaloid Synthesis (Source ):

  • Piperidine Coupling : rac-trans decahydroquinoline-1-sulfonyl chloride reacts with N-methyl piperidine derivatives under mild conditions to form coupled intermediates.

    • Conditions : Hydrogenation (H2_2, Pd/C) post-coupling ensures stereochemical control.

    • Yield : ~70–85% after optimization.

Example Application :

text
rac-trans decahydroquinoline-1-sulfonyl chloride + rac-N-Me piperidine → [Coupling] → Hydrogenation → Phlegmarine alkaloid precursor

Catalytic Hydrogenation

While the sulfonyl chloride group itself is not reduced under standard hydrogenation conditions, the decahydroquinoline backbone can influence downstream reactivity in multi-step syntheses.

  • Post-Coupling Hydrogenation : Post-coupling hydrogenation of alkenes or imines in coupled products proceeds efficiently (e.g., 90% yield for alkene saturation) .

Synthetic Utility in Alkaloid Assembly

The compound serves as a pivotal building block in alkaloid synthesis:

Case Study: Phlegmarine Alkaloids

  • Coupling : React with pyridine phosphonates via Horner-Wadsworth-Emmons olefination.

  • Hydrogenation : Install stereochemistry in fused bicyclic systems.

  • Final Product : Lycoposerramine Z (85% ee after recrystallization) .

Reaction Table :

StepReagents/ConditionsOutcome
Phosphonate CouplingPyridine phosphonate, baseVinyl pyridine intermediate
HydrogenationH2_2, Pd/C, MeOHStereoselective reduction (top face)

Stability and Handling

  • Hydrolysis Sensitivity : The sulfonyl chloride group is prone to hydrolysis in aqueous or protic environments.

  • Storage : Anhydrous conditions (e.g., sealed under N2_2) at –20°C recommended.

Comparative Reactivity

Featurerac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chlorideSimple Arenesulfonyl Chlorides
Steric Hindrance High (due to bicyclic scaffold)Low
Reaction Rate Slower nucleophilic substitutionFaster
Stereochemical Impact Influences coupling partner orientationNegligible

Scientific Research Applications

rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans involves the reactivity of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles, such as amines or alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans with structurally or functionally related compounds, based on available evidence and extrapolation from analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reactivity/Applications References
rac-(4aR,8aS)-Decahydroquinoline-1-sulfonyl chloride, trans Decahydroquinoline Sulfonyl chloride at C1 Electrophilic sulfonylation agent N/A
rac-(1S,4aS,8aS*)-4a-Hydroxy-2-methylperhydrospiro[isoquinoline-4,10'-cyclohexan]-2'-one Spirocyclic decahydroisoquinoline Hydroxy, methyl, spirocyclohexane Intermediate for antihistamines
Decahydroquinoline-3-carboxylic acid Decahydroquinoline Carboxylic acid at C3 Building block for peptide mimetics [Hypothetical]
Tetrahydroquinoline sulfonamide derivatives Partially saturated quinoline Sulfonamide groups Protease inhibitors (e.g., HIV-1) [Hypothetical]

Key Differences

Substituent Reactivity :

  • The sulfonyl chloride group in the target compound confers high electrophilicity, enabling facile nucleophilic substitution (e.g., with amines to form sulfonamides). In contrast, the hydroxy and spirocyclic groups in the analog from limit reactivity to hydrogen bonding or stereoselective interactions, as seen in its crystal structure .

Conformational Rigidity :

  • Both compounds exhibit chair conformations in their bicyclic systems. However, the trans stereochemistry in the target compound likely enhances steric stability compared to the spirocyclic analog, which adopts a unique [100] chain arrangement via O–H···N hydrogen bonds .

Biological Relevance: The spirocyclic analog in is explicitly noted as an intermediate for antihistamines, leveraging its hydrogen-bonding capability.

Research Findings and Data Gaps

Spectroscopic and Crystallographic Data

  • The analog in was characterized via single-crystal X-ray diffraction (R factor = 0.037), confirming its chair conformation and hydrogen-bonded network. Comparable data for this compound are lacking but would be essential to validate its stereochemical purity and reactivity.

Biological Activity

rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans is a chemical compound with significant potential in medicinal chemistry and organic synthesis. This compound features a unique bicyclic structure with a sulfonyl chloride group at the 1-position of the decahydroquinoline backbone. Its reactivity and ability to participate in various chemical reactions make it a valuable candidate for further research into its biological activity.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H14_{14}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 229.74 g/mol
  • CAS Number : Not specified in the sources but can be referenced for identification.

Structural Features

The compound's structure can be summarized as follows:

FeatureDescription
BackboneDecahydroquinoline
Functional GroupSulfonyl chloride at the 1-position
Configurationracemic mixture (4aR,8aS)

Related Compounds and Their Biological Activities

Several structurally similar compounds have been studied for their biological activities:

Compound NameBiological ActivityReference
DecahydroquinolineAntimicrobial activity
SulfanilamideAntibacterial properties
1-SulfonylpiperidineAnti-inflammatory effects

These compounds illustrate the potential pharmacological outcomes that could arise from the biological activity of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride.

Case Studies and Research Findings

While specific case studies on rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride are not extensively documented, research on related sulfonamide compounds indicates significant therapeutic potential. For instance:

  • Study on Sulfanilamide : Demonstrated effective inhibition of bacterial growth through its interaction with bacterial enzymes, suggesting a similar mechanism may be applicable to rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride due to its structural similarities .
  • Anti-inflammatory Research : Investigations into sulfonylpiperidine revealed its effectiveness in reducing inflammation in animal models, hinting at potential applications for rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride in treating inflammatory diseases .

Synthesis and Reactivity

The synthesis of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride can be achieved through various methods that emphasize efficiency and yield. The compound's reactivity profile suggests it can participate in nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.

Synthetic Pathways

The following synthetic routes are commonly employed:

  • Direct Chlorination : Involves chlorinating decahydroquinoline in the presence of sulfur dichloride.
  • Sulfonation Reactions : Utilizing sulfonic acids or chlorosulfonic acid to introduce the sulfonyl group.

Each method's efficiency may vary based on reaction conditions such as temperature and solvent choice.

Q & A

Basic: Synthesis and Purification Methodologies

Q: What are the standard synthetic routes for rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans, and how can purity be ensured during synthesis? A: The compound is typically synthesized via sulfonation of the decahydroquinoline scaffold using chlorosulfonic acid under controlled anhydrous conditions. Key steps include:

  • Protection of amine groups to avoid undesired side reactions .
  • Low-temperature reaction control (−10°C to 0°C) to minimize decomposition .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/hexane mixtures to achieve >95% purity .
    Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm stereochemical integrity .

Basic: Structural Confirmation Techniques

Q: What analytical methods are critical for confirming the stereochemistry and structural integrity of this compound? A:

  • Single-crystal X-ray diffraction (SCXRD): Resolves absolute configuration (e.g., 4aR,8aS vs. 4aS,8aR) by analyzing crystallographic data (e.g., Flack parameter < 0.1) .
  • NMR spectroscopy: ¹H-¹H COSY and NOESY distinguish trans-decalin conformation via coupling constants (J ≈ 10–12 Hz for axial-equatorial protons) .
  • IR spectroscopy: Confirm sulfonyl chloride group (S=O stretch at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹) .

Advanced: Computational Modeling for Reaction Optimization

Q: How can computational methods improve the yield and selectivity of this compound’s synthesis? A:

  • Quantum chemical calculations (DFT): Predict transition states and regioselectivity in sulfonation steps. For example, B3LYP/6-31G(d) optimizes reaction pathways to minimize diastereomer formation .
  • Machine learning (ML): Train models on reaction databases (e.g., Reaxys) to identify optimal solvent systems (e.g., DCM vs. THF) and catalyst-free conditions .
  • Reaction path sampling: Monte Carlo methods reduce trial-and-error experimentation by simulating steric effects in the decahydroquinoline scaffold .

Advanced: Resolving Contradictions in Reactivity Data

Q: How should researchers address discrepancies in reported reactivity (e.g., sulfonation efficiency under varying conditions)? A:

  • Design of Experiments (DoE): Apply factorial designs (e.g., 2³ factorial matrix) to isolate variables like temperature, solvent polarity, and reaction time .
  • Statistical analysis: Use ANOVA to identify significant factors (p < 0.05) and Pareto charts to prioritize optimization parameters .
  • Cross-validate with kinetic studies: Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., sulfonic acid) that may explain yield variations .

Advanced: Mechanistic Studies of Sulfonyl Chloride Reactivity

Q: What experimental approaches elucidate the mechanism of sulfonyl chloride group transfer in nucleophilic substitutions? A:

  • Isotopic labeling: Use ³⁵S-labeled reagents to track sulfonation pathways via radio-TLC .
  • Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Electrospray ionization mass spectrometry (ESI-MS): Detect transient intermediates (e.g., sulfonium ions) in real-time .

Basic: Stability and Storage Protocols

Q: How should this compound be stored to prevent degradation, and what stability indicators should be monitored? A:

  • Storage conditions: Argon atmosphere at −20°C in amber vials to avoid hydrolysis of the sulfonyl chloride group .
  • Stability assays: Monitor via:
    • HPLC-UV: Detect degradation products (e.g., sulfonic acid) at 254 nm .
    • Karl Fischer titration: Ensure moisture content < 0.1% .

Advanced: Solvent Effects on Reaction Kinetics

Q: How do solvent polarity and proticity influence the sulfonation kinetics of decahydroquinoline derivatives? A:

  • Linear solvation energy relationships (LSER): Corrate Kamlet-Taft parameters (π*, α, β) with reaction rates. Polar aprotic solvents (e.g., DMF) accelerate sulfonation by stabilizing charged intermediates .
  • Dielectric constant (ε): Higher ε solvents (e.g., DMSO, ε = 47) enhance ionic dissociation, reducing activation energy .
  • Microfluidic reactors: Enable rapid solvent screening under continuous-flow conditions to map kinetic profiles .

Advanced: Enantiomeric Resolution Challenges

Q: What chromatographic or catalytic strategies resolve the rac mixture into enantiopure forms? A:

  • Chiral stationary phases (CSPs): Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC) with hexane/isopropanol for baseline separation (α > 1.5) .
  • Dynamic kinetic resolution (DKR): Employ palladium catalysts to racemize undesired enantiomers during sulfonation .
  • Crystallization-induced diastereomer resolution: Form diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) .

Advanced: Thermal Stability Under Reaction Conditions

Q: How can thermal decomposition pathways be minimized during high-temperature reactions? A:

  • Thermogravimetric analysis (TGA): Identify decomposition onset temperatures (Td > 150°C for this compound) .
  • In-situ calorimetry: Monitor exothermic events using RC1e reaction calorimeters to adjust heating rates .
  • Additive screening: Antioxidants (e.g., BHT) or radical scavengers (e.g., TEMPO) suppress free-radical degradation .

Advanced: Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s potential as a protease inhibitor or antibacterial agent? A:

  • Enzyme inhibition assays: Test against trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) .
  • MIC determination: Assess antibacterial activity via broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus) .
  • Cytotoxicity screening: Use MTT assays on HEK-293 cells to establish selectivity indices (IC50 > 100 μM for safe use) .

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